ethyl 2-methyl-2-(2-methylphenoxy)propanoate
Overview
Description
Ethyl 2-methyl-2-(2-methylphenoxy)propanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a 2-methylphenoxy group attached to a propanoate backbone, making it a unique ester with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2-(2-methylphenoxy)propanoate typically involves the esterification of 2-methylphenol with ethyl 2-methyl-2-bromopropanoate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is then refluxed to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-(2-methylphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: The major product is 2-methyl-2-(2-methylphenoxy)propanoic acid.
Reduction: The major product is 2-methyl-2-(2-methylphenoxy)propanol.
Substitution: The products depend on the nucleophile used but can include various substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 2-methyl-2-(2-methylphenoxy)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Industry: The compound is used in the manufacture of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-(2-methylphenoxy)propanoate involves its hydrolysis by esterases to release 2-methylphenol and ethyl 2-methylpropanoate. The hydrolysis reaction typically occurs in aqueous environments and is facilitated by the presence of water and esterases. The released 2-methylphenol can then participate in further biochemical pathways, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-2-(2,4-dimethylphenoxy)propanoate
- Ethyl 2-methyl-2-(2,4-dichlorophenoxy)propanoate
- Ethyl 2-methyl-2-(2-methoxyphenoxy)propanoate
Uniqueness
Ethyl 2-methyl-2-(2-methylphenoxy)propanoate is unique due to the presence of the 2-methylphenoxy group, which imparts specific chemical properties such as increased hydrophobicity and altered reactivity compared to other esters. This uniqueness makes it valuable in applications where these specific properties are desired.
Properties
IUPAC Name |
ethyl 2-methyl-2-(2-methylphenoxy)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-5-15-12(14)13(3,4)16-11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVHMMTUCXQBTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=CC=C1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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